5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole

Catalog No.
S12847888
CAS No.
M.F
C12H10N2
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]ind...

Product Name

5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole

IUPAC Name

5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole

Molecular Formula

C12H10N2

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3/i2D,3D,4D,5D

InChI Key

PSFDQSOCUJVVGF-QFFDRWTDSA-N

Canonical SMILES

CC1=NC=CC2=C1NC3=CC=CC=C23

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C3=C(N2)C(=NC=C3)C)[2H])[2H]

5,6,7,8-Tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole is a deuterated derivative of 1-methyl-9H-pyrido[3,4-b]indole, which belongs to the class of compounds known as β-carbolines. The molecular formula for this compound is C12D4H6N2C_{12}D_4H_6N_2, where the four deuterium atoms replace hydrogen atoms in the structure. The compound is characterized by its indole and pyridine rings fused together, which contributes to its unique chemical properties and biological activities.

This compound is often studied in the context of its interactions with biological systems and its potential applications in medicinal chemistry. The presence of deuterium isotopes can influence the metabolic pathways of the compound, making it a valuable tool in pharmacokinetics and drug development.

Typical of indole derivatives. These include:

  • Electrophilic Aromatic Substitution: The nitrogen atom in the pyridine ring can undergo electrophilic substitution reactions.
  • Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Condensation Reactions: This compound can react with carbonyl compounds to form β-carboline derivatives through Mannich-type reactions.

The specific reactions and their mechanisms depend on the substituents and reaction conditions used.

Research indicates that 5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole exhibits various biological activities:

  • Antioxidant Properties: Similar to other β-carbolines, this compound has shown potential antioxidant activity, which may contribute to neuroprotective effects.
  • Antimicrobial Activity: Some studies suggest that derivatives of pyridoindoles possess antimicrobial properties against a range of pathogens.
  • Neuropharmacological Effects: This compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine.

Due to its structural similarities with other biologically active compounds, it is often investigated for its potential therapeutic applications in neurodegenerative diseases and mental health disorders.

The synthesis of 5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole can be achieved through several methods:

  • Deuterated Precursor Method: Starting from readily available 1-methyl-9H-pyrido[3,4-b]indole, deuterated reagents (like deuterated methyl iodide) can be used for methylation reactions.
  • Cyclization Reactions: Utilizing appropriate precursors that contain deuterated groups allows for cyclization to form the fused ring structure characteristic of this compound.
  • Reduction Reactions: Certain synthetic pathways may involve the reduction of precursors containing double bonds or functional groups that lead to the formation of the desired indole structure.

These methods can vary in yield and purity depending on reaction conditions and purification techniques employed.

5,6,7,8-Tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole has several applications:

  • Pharmacological Research: It serves as a model compound for studying the pharmacokinetics and metabolic pathways of β-carboline derivatives.
  • Neuroscience Studies: Its unique isotopic labeling allows researchers to trace metabolic processes in neurological studies.
  • Drug Development: The compound's biological activities make it a candidate for further exploration in developing new therapeutic agents targeting neurodegenerative diseases.

Interaction studies involving 5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole typically focus on:

  • Binding Affinity Studies: Investigating how this compound interacts with various neurotransmitter receptors (e.g., serotonin receptors) using radiolabeled assays.
  • Metabolic Pathway Analysis: Utilizing deuterium labeling to track how this compound is metabolized within biological systems compared to its non-deuterated counterparts.
  • Synergistic Effects: Studying how this compound interacts with other drugs or compounds to enhance therapeutic efficacy or reduce side effects.

Similar Compounds

Several compounds share structural similarities with 5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-Methyl-9H-pyrido[3,4-b]indoleContains a methyl group at position 1Known for its psychoactive properties
HarmanA β-carboline with similar indolic structureExhibits significant neuroactivity
NorharmanA demethylated analog of HarmanLess potent than Harman but still biologically active
5-Methoxy-N,N-dimethyltryptamineContains a methoxy groupKnown for hallucinogenic properties

These compounds are often studied in relation to their biological activities and potential therapeutic uses. The unique incorporation of deuterium in 5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole allows for distinct metabolic profiling compared to these similar compounds.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

186.109505311 g/mol

Monoisotopic Mass

186.109505311 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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